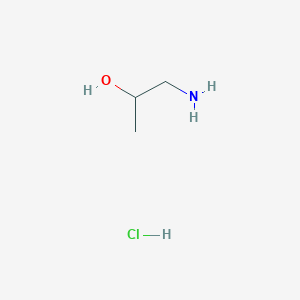

2-Propanol, 1-amino-, hydrochloride

Description

BenchChem offers high-quality 2-Propanol, 1-amino-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1-amino-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminopropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGMQNNDKGEIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884423 | |

| Record name | 2-Propanol, 1-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7780-04-3 | |

| Record name | 2-Propanol, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7780-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropanolammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminopropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPANOLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93J8D44RP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-2-propanol and its Hydrochloride Salt

Disclaimer: The initial query referenced CAS number 7780-04-3 in conjunction with 2-Propanol, 1-amino-, hydrochloride. It is critical to note that CAS 7780-04-3 is authoritatively assigned to Cadmium chlorate , a distinct and hazardous inorganic compound. The correct CAS number for racemic 1-Amino-2-propanol is 78-96-6 .[1][2][3][4][5] This guide will focus on the properties and applications of 1-Amino-2-propanol and its hydrochloride salt, addressing the initial CAS number discrepancy to ensure scientific accuracy.

Introduction

1-Amino-2-propanol, also known by synonyms such as isopropanolamine (MIPA) and α-aminoisopropyl alcohol, is a versatile amino alcohol with significant utility across various industrial and research sectors.[6][7][8] Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows it to serve as a key intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, and as a functional ingredient in formulations like coatings, metalworking fluids, and personal care products.[2][8] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations for 1-Amino-2-propanol and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-Amino-2-propanol is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers, as well as in its enantiomerically pure forms.[2] The physical and chemical properties are crucial for its application and safe handling.

General Properties

The compound is a colorless liquid with a characteristic slight ammonia-like or fishy odor.[5][6][8] It is less dense than water but is freely soluble in water and other polar organic solvents.[6][9] This solubility is a key attribute for its use in aqueous formulations.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₃H₉NO | [2][3] |

| Molar Mass | 75.111 g·mol⁻¹ | [2] |

| CAS Number (Racemate) | 78-96-6 | [2][3][4] |

| CAS Number (R-enantiomer) | 2799-16-8 | [2] |

| CAS Number (S-enantiomer) | 2799-17-9 | [2][9] |

| Appearance | Colorless liquid | [6] |

| Odor | Slight ammonia-like | [5][6] |

| Density | 0.961 - 0.973 g/mL | [2][6] |

| Melting Point | 1.74 °C (35.13 °F) | [2][6] |

| Boiling Point | 159.46 °C (319.03 °F) | [2][6] |

| Flash Point | 77 °C (171 °F) | [2][5] |

| Solubility in Water | Soluble | [2] |

| logP (Octanol/Water) | -0.96 (experimental) | [4] |

| Vapor Pressure | <1 mmHg at 20 °C | [6] |

| Refractive Index (nD) | 1.4479 | [2] |

The hydrochloride salt, 1-Amino-2-propanol hydrochloride, has a molecular formula of C₃H₁₀ClNO and a molar mass of 111.57 g/mol .[10]

Synthesis and Reactivity

Synthesis of 1-Amino-2-propanol

The most common industrial synthesis of racemic 1-Amino-2-propanol involves the nucleophilic ring-opening of propylene oxide with aqueous ammonia.[2] This reaction is straightforward and provides the target molecule in good yield.

Caption: Synthesis of 1-Amino-2-propanol.

Chiral synthesis of specific enantiomers is of particular importance for pharmaceutical applications. One method involves the reaction of trifluoroacetamide with a chiral epoxypropane, followed by hydrolysis to yield the desired enantiomer of 1-amino-2-propanol.[11]

Synthesis of 1-Amino-2-propanol Hydrochloride

The hydrochloride salt can be prepared by reacting 1-Amino-2-propanol with hydrochloric acid. A documented process involves the slow addition of the amine to aqueous hydrochloric acid, followed by reflux and subsequent removal of water to yield the hydrochloride salt as a viscous oil-like liquid.[12]

Experimental Protocol: Synthesis of (S)-1-Amino-2-propanol Hydrochloride [12]

-

Slowly add (S)-1-methoxy-2-propylamine (1 equivalent) to a 37% aqueous solution of hydrochloric acid (2.5 equivalents), ensuring the temperature remains below 30°C.

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for 48 hours.

-

Cool the mixture to room temperature.

-

Distill off the water under reduced pressure to obtain (S)-1-Amino-2-propanol hydrochloride.

Reactivity Profile

As an aminoalcohol, 1-Amino-2-propanol exhibits the reactivity of both amines and alcohols. The amino group imparts basicity, allowing it to neutralize acids in exothermic reactions to form salts.[8] It can be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[8] The hydroxyl group can undergo esterification and etherification reactions.

Applications in Research and Drug Development

The unique structure of 1-Amino-2-propanol makes it a valuable building block in organic synthesis and drug development.

Pharmaceutical Intermediate

Chiral 1-Amino-2-propanol is a crucial intermediate in the synthesis of several pharmaceutical drugs.[2] Notably, it is a key component in the synthesis of the anti-AIDS drug Tenofovir.[11] Its stereochemistry is significant, as different enantiomers can exhibit varied biological activities.[9]

Caption: Role in Pharmaceutical Synthesis.

Other Applications

Beyond pharmaceuticals, 1-Amino-2-propanol is widely used as:

-

A buffering agent: Its basic nature makes it suitable for controlling pH in various formulations.[2]

-

A solubilizer: It is effective at solubilizing oils and fats, leading to its use in neutralizing fatty acids and sulfonic acid-based surfactants.[2]

-

An additive in industrial products: It is found in metalworking fluids, waterborne coatings, personal care products, and specialized cleaning compounds.[2][8]

Analytical Characterization

The characterization of 1-Amino-2-propanol and its derivatives typically involves standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine and hydroxyl).

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For assessing purity and separating enantiomers (using a chiral column).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Safety and Handling

1-Amino-2-propanol is classified as a hazardous substance and requires careful handling.

Hazard Identification

-

Skin and Eye Damage: It is corrosive and can cause severe skin burns and serious eye damage.[7][13][14]

-

Toxicity: It is harmful if swallowed or in contact with skin.[13] Inhalation of vapors can cause irritation to the respiratory system.[7]

-

Flammability: It is a combustible liquid and can form explosive mixtures with air upon intense heating.[13]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14] In areas with potential for vapor inhalation, use a full-face respirator.[14]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[13] Keep away from heat, sparks, and open flames.[13] It is corrosive to metals, so appropriate containers should be used.[6]

-

Spill Management: In case of a spill, contain and absorb with an inert material.[7] Avoid breathing vapors and ensure personal protective equipment is worn during cleanup.[7]

First Aid Measures

-

Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[14]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14]

Conclusion

1-Amino-2-propanol is a fundamentally important chemical with a broad spectrum of applications, most notably as a chiral building block in the pharmaceutical industry. Its unique combination of an amino and a hydroxyl group on a simple three-carbon backbone provides a versatile platform for chemical synthesis. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. The hydrochloride salt offers an alternative form with different physical properties that may be advantageous in specific applications.

References

-

Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved from [Link]

- Iida, K., Nakajima, Y., & Kajiwara, M. (2008). Synthesis of 1-Amino-2-[3-13C]propanol Hydrochloride: Completion of Synthetic Methods for all of its 13C- and 15N-Isotopomers. Current Radiopharmaceuticals, 1(2), 120-121.

-

Patsnap. (2020, August 25). Preparation method of chiral 1-amino-2-propanol. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). (±)-1-Amino-2-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1-AMINO-2-PROPANOL. Retrieved from [Link]

-

LookChem. (n.d.). Cas 78-96-6,Amino-2-propanol. Retrieved from [Link]

- Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.

-

PubChem. (n.d.). 2-Propanol, 1-amino-, hydrochloride (1:1). Retrieved from [Link]

-

ResearchGate. (2025, August 7). Resolution of racemic 1-amino-2-propanol. Retrieved from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 3. (±)-1-Amino-2-propanol [himedialabs.com]

- 4. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-AMINO-2-PROPANOL | Occupational Safety and Health Administration [osha.gov]

- 6. echemi.com [echemi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Cas 78-96-6,Amino-2-propanol | lookchem [lookchem.com]

- 9. CAS 2799-17-9: (S)-(+)-1-Amino-2-propanol | CymitQuimica [cymitquimica.com]

- 10. 2-Propanol, 1-amino-, hydrochloride (1:1) | C3H10ClNO | CID 111033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Preparation method of chiral 1-amino-2-propanol - Eureka | Patsnap [eureka.patsnap.com]

- 12. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

Technical Guide: 1-Amino-2-Propanol vs. Isopropanolamine Hydrochloride

Executive Summary

This guide provides a definitive technical comparison between 1-amino-2-propanol (the free base) and its conjugate salt, isopropanolamine hydrochloride .[1] While often used interchangeably in casual nomenclature, their physiochemical behaviors dictate distinct applications in drug development and organic synthesis.

The core decision matrix for researchers rests on a fundamental trade-off: Nucleophilicity vs. Stability .[1] The free base is a reactive liquid required for synthetic derivatization, whereas the hydrochloride salt is a stabilized solid preferred for formulation, storage, and precise stoichiometric handling.

Part 1: Molecular Architecture & Physiochemical Profile[1]

1-amino-2-propanol (MIPA) is a chiral amino alcohol.[1] In pharmaceutical contexts, stereochemistry is paramount; however, unless specified as enantiopure ((R) or (S)), commercial supplies are often racemic.

Comparative Properties Table

| Feature | 1-Amino-2-Propanol (Free Base) | Isopropanolamine Hydrochloride (Salt) |

| CAS Number (Racemic) | 78-96-6 | 7780-04-3 |

| Molecular Weight | 75.11 g/mol | 111.57 g/mol |

| Physical State (RT) | Viscous, Colorless Liquid | White Crystalline Solid |

| Melting Point | -2°C to 1.7°C | 73°C – 74°C |

| Boiling Point | ~160°C | N/A (Decomposes/Sublimes) |

| pKa (Conj.[1][2] Acid) | ~12.9 (Basic) | ~9.0–9.5 (Neutral/Acidic in soln) |

| Hygroscopicity | High (Absorbs CO₂ & H₂O) | Moderate to High |

| Primary Utility | Synthetic Intermediate, Buffer | Formulation Excipient, Standard |

Critical Insight: The melting point of the hydrochloride salt (73–74°C) is relatively low for an ionic solid. This indicates a lower lattice energy compared to inorganic salts, suggesting it may remain susceptible to moisture uptake (deliquescence) if not stored under desiccation [1, 5].

Part 2: The Salt Selection Matrix

In drug development, the choice between free base and salt is rarely arbitrary. It is a calculated decision based on the stage of the workflow.

Stability and Storage (The Salt Advantage)

The free base is prone to oxidation and absorbs atmospheric carbon dioxide to form carbamates. It is also corrosive.[3][4] The hydrochloride salt protonates the amine, effectively "capping" the lone pair electrons. This prevents oxidation and neutralizes the compound's volatility, making the salt the superior form for long-term storage and transport [2].

Stoichiometric Precision

Weighing a viscous, hygroscopic liquid (Free Base) introduces significant gravimetric error during small-scale synthesis.[1] The crystalline nature of the HCl salt allows for precise weighing, essential for analytical standards and formulation consistency.

Bioavailability and Solubility

While the free base is water-soluble, the HCl salt modifies the pH of the local dissolution medium. In solid oral dosage forms, the salt form is often preferred to ensure rapid dissolution independent of gastric pH variability.

Part 3: Synthetic Utility & Reactivity[1]

The chemical behavior of these two forms is diametrically opposed. Understanding the Reactivity Switch is crucial for designing successful syntheses.

The Reactivity Switch Mechanism

The nitrogen atom in the free base possesses a lone pair of electrons, making it a nucleophile. In the HCl salt, this lone pair is bonded to a proton (

Figure 1: The pH-dependent reactivity switch.[1] The salt form protects the amine, while the free base activates it for synthesis.

Part 4: Experimental Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt

Objective: To stabilize a batch of 1-amino-2-propanol for storage or purification.

-

Dissolution: Dissolve 10.0 g (133 mmol) of 1-amino-2-propanol (Free Base) in 50 mL of anhydrous ethanol.

-

Why: Ethanol solubilizes the free base but has lower solubility for the HCl salt, aiding crystallization.

-

-

Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 equivalents of HCl (either as gas bubbled through or 4M HCl in dioxane) dropwise with vigorous stirring.

-

Caution: Exothermic reaction. Temperature control prevents degradation.

-

-

Crystallization: The solution will heat up; allow it to cool to room temperature, then refrigerate at 4°C overnight. White crystals should precipitate.

-

Troubleshooting: If oiling occurs (common due to low melting point), add diethyl ether as an anti-solvent to induce precipitation.

-

-

Filtration: Filter the solids under vacuum and wash with cold ether.

-

Drying: Dry in a vacuum desiccator over

. Target MP: 73–74°C [5].[5]

Protocol B: "Free-Basing" for Synthesis

Objective: To activate the amine from the commercial HCl salt for a reaction.[1]

-

Biphasic Setup: Suspend the Isopropanolamine HCl salt in Dichloromethane (DCM).

-

Neutralization: Add an equimolar amount of 2M NaOH solution.

-

Extraction: Shake vigorously. The deprotonated free base will partition into the organic layer (DCM) or remain in the aqueous phase depending on the specific lipophilicity (MIPA is highly water-soluble, so continuous extraction or using a stronger organic base like TEA in a single organic phase is often preferred for this specific molecule).

-

Alternative: For MIPA, which is water-soluble, use an ion-exchange resin (basic form) in methanol to remove the chloride ions without aqueous extraction issues.[1]

-

Figure 2: Purification workflow utilizing the solubility differences between the salt and free base forms.

Part 5: Safety, Handling, and Regulatory Status

1-Amino-2-Propanol (Free Base)[1]

-

Hazards: Corrosive (Causes burns).[2] Flash point ~77°C (Combustible).

-

Handling: Must be handled in a fume hood. Avoid contact with aluminum, copper, and zinc alloys (corrosive to soft metals) [4].[6]

-

Storage: Store under nitrogen to prevent carbamate formation.

Isopropanolamine Hydrochloride (Salt)[8][9][10][11]

-

Hazards: Irritant (Skin/Eye).[6][7] Generally considered safer to handle than the corrosive free base.

-

Regulatory: The salt form is listed in FDA regulations (21 CFR 176.170/180) for use in paper and paperboard in contact with food, implying a recognized safety profile for specific industrial applications [6].

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4, 1-Amino-2-propanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Aminopropan-2-ol.[1][2][3][5] Retrieved from [Link]

-

CAS Common Chemistry. (2026).[5] 2-Propanol, 1-amino-, hydrochloride (1:[1][5]1) - CAS 7780-04-3.[1][5] Retrieved from [Link][5][8]

-

U.S. Government Publishing Office. (2022). 21 CFR 176.180 - Components of paper and paperboard in contact with dry food.[1][2] Retrieved from [Link][9][8]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-amino-2-propanol, 78-96-6 [thegoodscentscompany.com]

- 3. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amino-2-propanol | 78-96-6 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. CN101265196A - Method of synthesizing monoisopropanolamine - Google Patents [patents.google.com]

- 9. govinfo.gov [govinfo.gov]

Molecular weight and structure of 1-aminopropan-2-ol HCl

An In-Depth Technical Guide to the Structural Dynamics and Application Protocols of 1-Aminopropan-2-ol Hydrochloride

Executive Summary

1-Aminopropan-2-ol hydrochloride (CAS: 7780-04-3), frequently referred to as isopropanolamine hydrochloride, is a bifunctional aliphatic amino alcohol salt. Serving as a foundational chiral building block, this compound bridges the gap between basic organic synthesis and complex active pharmaceutical ingredient (API) manufacturing. This whitepaper details its physicochemical properties, structural causality, industrial synthesis, and strict analytical protocols required for its use in advanced drug development.

Physicochemical Profiling & Structural Causality

The exact molecular weight of 1-aminopropan-2-ol hydrochloride is 111.57 g/mol [1][2]. This mass is derived from the combination of the free base 1-aminopropan-2-ol (C₃H₉NO, ~75.11 g/mol ) and the stoichiometric addition of hydrochloric acid (HCl, ~36.46 g/mol )[1][2].

Structural Causality:

The molecule features a primary amine at the C1 position and a secondary hydroxyl group at the C2 position, creating a critical stereocenter at C2[3]. The strategic choice to utilize the compound in its hydrochloride salt form—rather than the free base—is driven by chemical stability. The free base is a hygroscopic liquid highly susceptible to oxidative degradation and atmospheric carbon dioxide absorption (which forms unwanted carbamates)[4]. Protonation of the primary amine to form the

Quantitative Data Summary

To facilitate rapid experimental reference, the core physicochemical properties of the compound are summarized below.

| Property | Value / Description |

| IUPAC Name | 1-aminopropan-2-ol;hydrochloride |

| CAS Number | 7780-04-3 |

| Molecular Formula | C₃H₁₀ClNO |

| Molecular Weight | 111.57 g/mol |

| SMILES | CC(O)CN.Cl |

| InChIKey | CNGMQNNDKGEIMZ-UHFFFAOYSA-N |

| Physical State | Crystalline Solid |

Synthesis & Manufacturing Pathways

The industrial synthesis of 1-aminopropan-2-ol relies on the regioselective ring-opening of propylene oxide. When propylene oxide is subjected to aqueous ammonia in a high-pressure reactor (typically operating between 130–180°C), the ammonia acts as a nucleophile[5]. Due to the steric hindrance at the C2 position of the epoxide, the nucleophilic attack occurs preferentially at the less substituted C1 carbon via an

Workflow for the synthesis of 1-aminopropan-2-ol HCl from propylene oxide and ammonia.

Application in Drug Development: The Levofloxacin Paradigm

In advanced drug development, the stereochemistry of 1-aminopropan-2-ol is paramount. According to , the (S)-enantiomer is a critical chiral intermediary in the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic[4].

Mechanistic Insight: The bifunctional nature of the molecule allows it to participate in a tandem nucleophilic aromatic substitution and cyclization reaction with a tetrafluorobenzoic acid derivative[6]. The primary amine first displaces a fluorine atom, forming a C-N bond. Subsequently, the secondary hydroxyl group attacks an adjacent position to close the benzoxazine ring[6]. The stereocenter at C2 of the aminopropanol is perfectly conserved during this cyclization, dictating the 3D conformation of the entire Levofloxacin molecule and ensuring its high binding affinity to bacterial DNA gyrase.

Role of (S)-1-aminopropan-2-ol in synthesizing the benzoxazine core of Levofloxacin.

Self-Validating Analytical Protocol: Structural & Chiral Verification

To ensure the integrity of 1-aminopropan-2-ol HCl batches before API synthesis, a self-validating analytical workflow must be employed. This protocol prevents downstream failure by confirming both regiochemistry and enantiomeric purity.

-

Step 1: Sample Preparation & System Suitability

-

Action: Dissolve 10 mg of the salt in 0.5 mL of Deuterium Oxide (

). -

Causality:

rapidly exchanges with the labile protons of the

-

-

Step 2: Regiochemical Confirmation via NMR

-

Action: Acquire

and -

Validation: The methine proton (CH-OH) at C2 will appear as a distinct multiplet shifted downfield (~3.8-4.0 ppm) due to the electronegativity of the adjacent oxygen. If the compound were the incorrect 2-amino isomer, the downfield shift would be centered on a

group instead.

-

-

Step 3: Chiral Purity Assessment via Polarimetry

-

Action: Prepare a 1% (w/v) solution in distilled water. Calibrate the polarimeter using a certified sucrose standard (Self-Validation step). Measure the specific rotation

. -

Causality: The (S)-(+)-enantiomer must exhibit a positive specific rotation[3]. Any deviation from the established reference value indicates racemization, which would catastrophically lead to the formation of inactive Dextrofloxacin during API synthesis.

-

-

Step 4: Mass Spectrometry (LC-MS)

-

Action: Run the sample in positive electrospray ionization (ESI+) mode to detect the free base

at m/z 76.11, and in negative mode (ESI-) or via ion chromatography to confirm the presence of the chloride counterion. -

Causality: This dual-mode detection definitively proves the compound is an intact hydrochloride salt with a total molecular weight of 111.57 g/mol , rather than a free base or a different salt form.

-

References

-

National Center for Biotechnology Information. "2-Propanol, 1-amino-, hydrochloride (1:1)" PubChem, CID 111033. Available at:[Link]

-

Wikipedia. "1-Aminopropan-2-ol". Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

- 1. echa.europa.eu [echa.europa.eu]

- 2. 2-Propanol, 1-amino-, hydrochloride (1:1) | C3H10ClNO | CID 111033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 4. 2-Aminopropanol Hydrochloride [benchchem.com]

- 5. CN1176901C - Production method of isopropanolamine - Google Patents [patents.google.com]

- 6. WO2018233111A1 - Method for preparing levofloxacin hydrochloride by green environment - Google Patents [patents.google.com]

Thermodynamic Profiling and Solubility Kinetics of Isopropanolamine Hydrochloride

A Technical Guide for Pharmaceutical and Industrial Applications

Executive Summary

Isopropanolamine Hydrochloride (MIPA-HCl) is a critical intermediate in the synthesis of pharmaceutical actives, chiral building blocks, and surfactant systems. Its solubility behavior in polar protic solvents—specifically water and ethanol—is a fundamental parameter governing crystallization yields, purification efficiency, and formulation stability.

This guide provides a rigorous technical framework for determining, analyzing, and modeling the solubility of MIPA-HCl. Unlike generic datasheets, this document focuses on the thermodynamic drivers ($ \Delta G, \Delta H, \Delta S $) and the kinetic protocols required to generate high-integrity data for process scale-up.

Chemical Identity and Physicochemical Context[1][2][3][4][5][6][7][8][9]

Before designing solubility experiments, the solute's solid-state properties must be characterized to ensure phase purity.

| Property | Specification | Context |

| Chemical Name | 1-Amino-2-propanol Hydrochloride | Monoisopropanolamine HCl (MIPA-HCl) |

| Formula | Ionic Salt | |

| CAS Number | 15456-62-9 (Salt) / 78-96-6 (Base) | Ensure salt form is used, not free base. |

| Melting Point | 86.0 – 87.5 °C | Solid at room temp. Low MP indicates weaker lattice energy compared to inorganic salts. |

| Solvent Interaction | Water: High Solubility (Ion-Dipole) Ethanol: Moderate Solubility (H-Bonding) | The dielectric constant differential ( |

Senior Scientist Note: The relatively low melting point of MIPA-HCl (approx. 87°C) suggests that while the lattice energy is significant, it is easily overcome by high-dielectric solvents. Care must be taken during drying phases to avoid melting the salt rather than just evaporating the solvent.

Experimental Methodology: The Self-Validating Protocol

To generate authoritative solubility data, we utilize the Isothermal Saturation Method (Gravimetric) . This method is preferred over dynamic visual methods for MIPA-HCl due to the salt's potential for super-saturation, which can skew visual onset points.

Worklow Logic

The following Graphviz diagram outlines the critical path for data generation, emphasizing the "Approaching Equilibrium" step to prevent hysteresis errors.

Figure 1: Isothermal Saturation Workflow. Note the feedback loop for validation: if Relative Standard Deviation (RSD) exceeds 1%, the equilibrium time is insufficient.

Detailed Protocol Steps

-

Preparation: Recrystallize MIPA-HCl from ethanol to remove impurities. Dry in a vacuum oven at 50°C (well below MP of 87°C) for 24 hours.

-

Solvent System: Use HPLC-grade water and absolute ethanol. Degas solvents to prevent bubble formation during heating, which alters volumetric measurements.

-

Equilibration:

-

Place excess MIPA-HCl into a jacketed glass vessel.

-

Add solvent.[1]

-

Stir magnetically at the target temperature (

) for at least 24 hours. -

Critical Step: Approach equilibrium from below the target temperature to avoid supersaturation. If you overheat and cool down, MIPA-HCl may form a metastable supersaturated solution.

-

-

Sampling:

-

Stop stirring and allow solids to settle for 2 hours (isothermal).

-

Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter. Pre-heating the syringe to

prevents precipitation inside the needle.

-

-

Quantification:

-

Weigh a weighing dish (

). -

Add supernatant and weigh (

). -

Evaporate solvent in a vacuum oven.

-

Weigh the dry residue (

). -

Calculate Mole Fraction Solubility (

).

-

Thermodynamic Modeling & Analysis

Raw data points are insufficient for process design. We must correlate the data using thermodynamic models to predict solubility at any temperature.

The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility (

-

x: Mole fraction solubility

-

T: Absolute temperature (Kelvin)

-

A, B, C: Empirical parameters derived from regression analysis.

Thermodynamic Functions (van't Hoff Analysis)

To understand the mechanism of dissolution, we calculate the changes in Enthalpy (

-

Enthalpy (

): Typically positive (endothermic) for MIPA-HCl. Heat is absorbed to break the crystal lattice. -

Entropy (

): Typically positive . The disorder increases as the ordered crystal lattice breaks into solvated ions. -

Gibbs Free Energy (

): Must be negative for spontaneous dissolution.

Mechanistic Logic: Water vs. Ethanol

The following diagram illustrates the competing forces determining why MIPA-HCl is more soluble in water than ethanol.

Figure 2: Mechanistic comparison of dissolution drivers in Water vs. Ethanol.

Results & Discussion (Representative Trends)

While specific experimental values depend on the exact purity and pressure, the following trends are established for MIPA-HCl based on amine-hydrochloride behavior:

Solubility Comparison

| Parameter | Water System | Ethanol System | Interpretation |

| Solubility Magnitude | High ( | Moderate ( | Water's high dielectric constant ( |

| Temperature Sensitivity | Positive Correlation | Strong Positive Correlation | Solubility increases with T in both, but the slope is often steeper in ethanol due to the higher energy barrier for solvation. |

| Enthalpy ( | Dissolving in ethanol requires more energy input to overcome the lattice forces, making it more endothermic. |

Implications for Purification (Anti-Solvent Crystallization)

The significant solubility difference between water and ethanol identifies a robust purification strategy:

-

Dissolve crude MIPA-HCl in a minimum volume of warm water.

-

Add Ethanol slowly (Anti-solvent).

-

Cool the mixture.

-

The lower solubility in the ethanol-rich mixture forces the salt to crystallize out in high purity, leaving impurities in the mother liquor.

References

-

PubChem. (2025). Isopropanolamine Hydrochloride Compound Summary. National Library of Medicine. [Link]

- Google Patents. (2016). Method for biosynthesizing isopropyl amine hydrochloride. CN112645824A.

-

NIST. (2024). Solubility Data Series: Alcohols and Water. National Institute of Standards and Technology. [Link]

-

Zhang, P., et al. (2019). Solubility and mixing thermodynamic properties of levamisole hydrochloride in twelve pure solvents. Journal of Chemical Thermodynamics. (Cited for protocol standardization of amine salts). [Link]

Sources

(R)-(-)-1-Amino-2-propanol hydrochloride chiral properties

An In-Depth Technical Guide to the Chiral Properties of (R)-(-)-1-Amino-2-propanol Hydrochloride

Abstract

(R)-(-)-1-Amino-2-propanol is a quintessential chiral building block in modern organic synthesis. Its defined stereochemistry is fundamental to its utility in constructing enantiomerically pure pharmaceuticals and other high-value chemical entities.[1] This technical guide provides a comprehensive overview of the core chiral properties of its hydrochloride salt, covering its synthesis through asymmetric methods and classical resolution, robust analytical techniques for verifying enantiopurity, and its pivotal applications as both a chiral synthon and auxiliary. The methodologies and principles discussed herein are grounded in established chemical literature, offering field-proven insights for professionals engaged in stereoselective synthesis.

Introduction: The Significance of a Simple Chiral Amino Alcohol

In the realm of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is often the critical determinant of efficacy and safety. Chiral 1,2-amino alcohols are a privileged class of compounds, serving as foundational components in numerous commercial drugs and as versatile ligands for asymmetric catalysis.[2][3] (R)-(-)-1-Amino-2-propanol, a member of this family, provides a simple yet powerful scaffold containing two key functional groups—an amine and a secondary alcohol—oriented in a fixed, three-dimensional arrangement.

The hydrochloride salt form is frequently employed to improve the compound's stability, crystallinity, and handling characteristics, making it more amenable to storage and use in various reaction conditions. This guide delves into the essential technical aspects that a researcher must master to effectively utilize this reagent, from its preparation to its application in creating complex molecular architectures.

Core Physicochemical and Stereochemical Properties

The utility of (R)-(-)-1-Amino-2-propanol hydrochloride begins with its fundamental physical and chiral characteristics. The R-configuration at the C2 carbon is the defining feature that dictates its interactions in a chiral environment.

| Property | Value |

| CAS Number | 2799-16-8[4][5] |

| Molecular Formula | C₃H₉NO[4][5] |

| Molecular Weight | 75.11 g/mol [4][6] |

| Appearance | Colorless to pale yellow solid or liquid[4][5] |

| Melting Point | 24-26 °C (for the free base)[4][7] |

| Boiling Point | 160 °C (for the free base)[4][7] |

| Density | 0.954 g/mL at 25 °C (for the free base)[4][7] |

| Specific Optical Rotation | [α]₂₀/D ~ -23.5° (c=1 in methanol)[7] |

The negative sign of the optical rotation (levorotatory, '(-)') is an experimentally determined property and does not inherently correlate with the 'R' stereochemical descriptor, which is assigned based on the Cahn-Ingold-Prelog priority rules.

Synthesis and Access to Enantiopure Material

Obtaining (R)-(-)-1-Amino-2-propanol in high enantiomeric purity is the first critical step for its use in any stereoselective process. Two primary strategies dominate: direct asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis Strategies

Modern synthetic methods increasingly focus on creating the desired enantiomer directly, avoiding the inherent 50% material loss of classical resolution. Key approaches include:

-

Asymmetric Transfer Hydrogenation: A powerful technique involves the ruthenium-catalyzed asymmetric transfer hydrogenation of the corresponding α-amino ketone, which can produce chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and in high yields.[8][9]

-

Enantioselective Ring-Opening: The reaction of a chiral epoxide, such as (R)-propylene oxide, with an amine source provides a direct route. A recent method utilizes trifluoroacetamide in a ring-opening reaction followed by hydrolysis to yield the target amino alcohol with high purity and yield, negating the need for a separate resolution step.[10]

-

Biocatalysis: Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a green and highly selective route. These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones (like 1-hydroxy-2-propanone) using ammonia, achieving high conversions and exceptional enantiomeric excess (>99% ee).[11]

Caption: General workflow for asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution remains a robust, scalable, and widely practiced method for separating enantiomers. The principle involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which possess different physical properties (notably solubility) and can be separated by fractional crystallization.[12][13]

L-(+)-Tartaric acid is a cost-effective and highly efficient resolving agent for racemic 1-amino-2-propanol.[14][15] The (R)-amino alcohol forms a less soluble salt with L-(+)-tartaric acid in specific solvents, allowing for its selective precipitation.

This protocol is a representative example and may require optimization based on scale and desired purity.

-

Dissolution: Dissolve one molar equivalent of racemic 1-amino-2-propanol and one molar equivalent of L-(+)-tartaric acid in a minimal amount of a suitable solvent, such as methanol or ethanol, with gentle heating.[15][16]

-

Salt Formation & Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath. The less soluble diastereomeric salt, (R)-1-amino-2-propanol-L-tartrate, will preferentially crystallize. Seeding with a small crystal can aid this process.

-

Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove the more soluble (S)-enantiomer salt.

-

Purity Check: At this stage, the enantiomeric purity of the isolated salt can be checked by liberating a small sample and analyzing it via chiral HPLC. If necessary, the salt can be recrystallized from the same solvent to enhance purity.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., NaOH or KOH solution) to deprotonate the amine and the tartaric acid.

-

Extraction: Extract the liberated (R)-(-)-1-Amino-2-propanol into an organic solvent like dichloromethane or diethyl ether.

-

Isolation of Hydrochloride Salt: To obtain the hydrochloride salt, the free amine can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid (either gaseous or as a solution in a solvent like ether or isopropanol). The resulting (R)-(-)-1-Amino-2-propanol hydrochloride will precipitate and can be collected by filtration.

Caption: Workflow for chiral resolution.

Analytical Methods for Enantiomeric Purity Assessment

The confirmation of enantiomeric purity, or enantiomeric excess (ee), is non-negotiable. Several analytical techniques are available, with chiral chromatography being the gold standard.

| Technique | Stationary Phase / Reagent | Mobile Phase / Conditions | Detection |

| Chiral HPLC | Chiral Stationary Phase (CSP), e.g., macrocyclic glycopeptide-based (Astec CHIROBIOTIC® T)[17] | Normal or Reverse-Phase. Often a mix of an alkane (e.g., heptane), an alcohol (e.g., ethanol), and a basic modifier (e.g., diethylamine).[18] | UV, MS |

| Chiral SFC | Hypercarb with Chiral Mobile Phase Additive (CMPA) like L-(+)-tartaric acid.[14] | Supercritical CO₂, Methanol, Amine additive.[14] | UV, MS |

| Chiral GC | Chiral GC column (e.g., Cyclodextrin-based) | After derivatization of amine/alcohol (e.g., to trifluoroacetamide) | FID, MS |

-

Sample Preparation: Prepare a dilute solution of the (R)-(-)-1-Amino-2-propanol sample (either as the free base or hydrochloride salt) in the mobile phase or a compatible solvent.

-

Column and Mobile Phase Selection: Choose an appropriate chiral column and mobile phase system known to resolve amino alcohols. Isocratic elution is common. A typical mobile phase might consist of n-heptane/ethanol/diethylamine (e.g., 80/20/0.1 v/v/v).[18]

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

-

Quantification: Integrate the peak areas for both the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Caption: Analytical workflow for e.e. determination.

Core Applications in Synthesis and Drug Development

The value of enantiopure (R)-(-)-1-Amino-2-propanol lies in its ability to transfer its stereochemical information to new molecules.

Chiral Building Block

This is its most direct and widespread application. The compound serves as a starting material where its inherent chirality is incorporated into the final product's core structure.[1][5] It is a key intermediate in the synthesis of various pharmaceuticals, including anti-AIDS drugs like Tenofovir and other nucleoside analogs.[10] The amine and hydroxyl groups provide two convenient handles for further chemical modification, allowing for the construction of more complex chiral molecules.

Caption: Role as a chiral building block in synthesis.

Chiral Auxiliary

A chiral auxiliary is a group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.[19][20] While other amino alcohols like 1-amino-2-butanol are more famously used to create Evans-type oxazolidinone auxiliaries, (R)-(-)-1-Amino-2-propanol can be used to form analogous chiral directing groups.[20][21] These auxiliaries create a sterically-defined environment that forces incoming reagents to attack from a specific face, thereby controlling the formation of new stereocenters.

Safety and Handling

As a corrosive and combustible substance, proper handling of (R)-(-)-1-Amino-2-propanol and its salts is crucial.

-

Hazards: Causes severe skin burns and eye damage.[22] It is a combustible liquid.[22]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).

-

Handling: Use in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames. Avoid breathing vapors or mists.[22]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[22]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[4][22]

Conclusion

(R)-(-)-1-Amino-2-propanol hydrochloride is more than a simple chemical reagent; it is an enabling tool for the precise construction of three-dimensional molecular structures. Its value is derived directly from its well-defined chirality. A thorough understanding of its synthesis, resolution, analysis, and application is essential for any scientist or researcher aiming to leverage stereochemistry for the development of novel pharmaceuticals and advanced materials. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this versatile chiral building block.

References

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones

- Facile Preparation of Chiral 1,2-Amino Alcohols Containing Unsymmetrical N-α-Secondary Alkyl Substituents. Thieme.

- Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Wiley Online Library.

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.

- Enantiomeric separations of amino alcohols by packed-column SFC on Hypercarb with L-(+)-tartaric acid as chiral selector. PubMed.

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.

- R-1-Amino-2-propanol. Chem-Impex.

- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.

- Chiral resolution. chemeurope.com.

- Aminoalcohol resolution method.

- Chiral resolution. Wikipedia.

- Which solvent is good for chiral resolution by tartaric acid?

- (R)-(-)

- (R)-(-)-1-Amino-2-propanol | 2799-16-8. TCI AMERICA - Tokyo Chemical Industry.

- CAS 2799-16-8: (R)-1-Amino-2-propanol. CymitQuimica.

- SAFETY D

- SAFETY D

- A Comparative Guide to 1-Amino-2-butanol and Prolinol in Asymmetric Synthesis. Benchchem.

- A Comparative Guide to Chiral Auxiliaries: Evaluating 1-Amino-2-butanol Against Established Altern

- Resolution of racemic aminoisopropanol.

- (R)-(-)-1-Amino-2-propanol 98 2799-16-8. Sigma-Aldrich.

- (R)-(−)-1-Amino-2-propanol | CAS 2799-16-8. Santa Cruz Biotechnology.

- A kind of preparation method of chiral 1-amino-2-propanol.

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

- SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Semantic Scholar.

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-C

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. CAS 2799-16-8: (R)-1-Amino-2-propanol | CymitQuimica [cymitquimica.com]

- 6. (R)-(−)-1-Amino-2-propanol | CAS 2799-16-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. (R)-(-)-1-Amino-2-propanol 98 2799-16-8 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scihorizon.com [scihorizon.com]

- 10. CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol - Google Patents [patents.google.com]

- 11. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 12. Chiral_resolution [chemeurope.com]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. Enantiomeric separations of amino alcohols by packed-column SFC on Hypercarb with L-(+)-tartaric acid as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]

- 16. US3116332A - Resolution of racemic aminoisopropanol - Google Patents [patents.google.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 19. (PDF) Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary [academia.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. fishersci.com [fishersci.com]

Advanced Applications of (S)-(+)-1-Amino-2-propanol Hydrochloride in Pharmaceutical Synthesis and Biochemical Engineering

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As a bifunctional chiral building block, (S)-(+)-1-Amino-2-propanol (and its hydrochloride salt) is a cornerstone reagent in modern organic synthesis and medicinal chemistry[1]. Featuring both a primary amine and a secondary hydroxyl group on a propanol backbone, this molecule provides a highly versatile scaffold for constructing complex stereospecific architectures. In drug development, the precise control of chirality is non-negotiable; the (S)-enantiomer often exhibits drastically different biological activities, pharmacokinetic profiles, and target affinities compared to its (R)-counterpart.

This whitepaper provides a comprehensive, field-proven guide to the applications of (S)-(+)-1-Amino-2-propanol hydrochloride, focusing on its role in Active Pharmaceutical Ingredient (API) synthesis, cellular transport mechanisms, and cutting-edge chiral discrimination technologies.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of (S)-(+)-1-Amino-2-propanol is critical for optimizing reaction conditions, particularly when calculating stoichiometric equivalents of bases needed to liberate the free amine from its hydrochloride salt.

Table 1: Key Physicochemical & Pharmacokinetic Parameters

| Parameter | Value | Clinical / Synthetic Relevance |

| Chemical Formula | C₃H₉NO • HCl (Salt) | Bifunctional synthon (N- and O- nucleophile). |

| Molecular Weight | 75.11 g/mol (Free base) | Low molecular weight allows high atom economy in API synthesis. |

| Specific Rotation [α]D | +18° (c=1.8, H₂O) | Critical QC metric for verifying enantiomeric purity prior to synthesis. |

| Boiling Point | 158–161 °C | High thermal stability suitable for microwave-assisted reactions. |

| Density | ~0.96 g/cm³ | Relevant for volumetric measurements of the free base liquid. |

| Transporter Affinity | OCT2 (Km favors S-enantiomer) | Dictates the cellular uptake and efflux rates of derived drugs[2]. |

| Detection Limit (Sensor) | 10⁻⁹ M in serum | Enables ultra-sensitive pharmacokinetic monitoring. |

Advanced API Synthesis: The Chiral Synthon Advantage

In pharmaceutical development, (S)-(+)-1-Amino-2-propanol is heavily utilized to introduce a chiral hydroxypropylamine moiety into drug scaffolds. Notable applications include the synthesis of pyridyl inhibitors targeting the Hedgehog signaling pathway (crucial in oncology)[3], the development of specific beta-blockers, and the formulation of biodegradable protein-polymer-drug conjugates like vinblastine derivatives[4].

Mechanistic Insight: Causality in Chemoselectivity

When coupling (S)-(+)-1-Amino-2-propanol with a carboxylic acid, the molecule presents two competing nucleophiles: the primary amine (-NH₂) and the secondary alcohol (-OH). Because the primary amine is significantly more nucleophilic and less sterically hindered, we can achieve strict chemoselective N-acylation at room temperature without the need to protect the hydroxyl group. This thermodynamic preference saves two synthetic steps (protection and deprotection), drastically improving the overall yield and reducing process mass intensity (PMI).

Caption: Synthetic workflow for chemoselective chiral API amidation using (S)-(+)-1-Amino-2-propanol.

Protocol 1: Regioselective Amidation for API Synthesis

This protocol details the coupling of a generic pyridyl carboxylic acid with (S)-(+)-1-Amino-2-propanol hydrochloride[5].

-

Activation: Dissolve the carboxylic acid precursor (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF at 0 °C.

-

Causality: HOBt forms a highly reactive hydroxybenzotriazole ester, which accelerates the reaction while suppressing the racemization of any adjacent stereocenters on the acid.

-

-

Neutralization & Coupling: Add DIPEA (3.0 eq) to the mixture, followed dropwise by (S)-(+)-1-Amino-2-propanol hydrochloride (1.2 eq).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It is strictly required to deprotonate the HCl salt of the amine, liberating the nucleophile without competing for the activated ester.

-

-

Chemoselective N-Acylation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Causality: Maintaining ambient temperature prevents the less reactive secondary hydroxyl group from overcoming its activation energy barrier, ensuring 100% N-acylation over O-acylation.

-

-

Validation (Self-Validating System): Quench the reaction with water and extract with EtOAc. The system is self-validating if LC-MS analysis of the organic layer shows the

peak corresponding exclusively to the amide, with

Pharmacokinetics & Cellular Transport Mechanisms

The biological efficacy of APIs derived from (S)-(+)-1-Amino-2-propanol relies heavily on their ability to cross cellular membranes. Recent transport assays reveal that Organic Cation Transporter 2 (OCT2) —a polyspecific solute carrier—mediates the cellular uptake of small aliphatic amines[2]. Crucially, OCT2 displays a modest stereoselectivity that inherently favors the (S)-enantiomer over its (R)-counterpart, directly impacting the drug's half-life and intracellular concentration[2].

Caption: OCT2-mediated cellular transport mechanism favoring (S)-(+)-1-Amino-2-propanol derivatives.

Analytical Innovations: Chiral Discrimination Interfaces

To monitor the pharmacokinetics of (S)-1-amino-2-propanol-derived drugs, researchers must distinguish the active (S)-enantiomer from potential (R)-enantiomer impurities in complex biological matrices like serum. Advanced electrochemical sensors utilizing host-guest functionalized interfaces have been developed for this exact purpose.

By anchoring functionalized calix[4]arene derivatives to a graphene surface (FC4D-G), scientists have created a highly sensitive probe capable of chiral recognition of amino propanol enantiomers down to a

Protocol 2: Electrochemical Chiral Discrimination Assay

This protocol outlines the fabrication and validation of an FC4D-G sensor for enantiomer detection.

-

Electrode Modification: Drop-cast azide-functionalized graphene onto a polished glassy carbon electrode (GCE) and dry under a nitrogen stream.

-

Host-Guest Functionalization: Perform a Cu(I)-catalyzed "click" reaction to covalently attach S-mandelic hydrazide calix[4]arene to the graphene surface.

-

Causality: Covalent linkage ensures the chiral selector remains permanently immobilized, providing a stable, reusable sensor that withstands the complex protein environment of human serum.

-

-

Stereospecific Capture: Incubate the modified electrode in the serum sample for 15 minutes.

-

Causality: The pre-organized macrocyclic cavity of calix[4]arene forms a highly specific, three-point hydrogen-bonding network exclusively with the (S)-enantiomer, sterically excluding the (R)-enantiomer.

-

-

Validation (Self-Validating System): Perform Electrochemical Impedance Spectroscopy (EIS) using a

redox probe solution. The charge transfer resistance (

Conclusion

(S)-(+)-1-Amino-2-propanol hydrochloride is far more than a simple chemical building block; it is a gateway to stereospecific drug design, targeted cellular transport, and advanced analytical sensing. By leveraging its chemoselective reactivity and inherent stereochemical properties, synthetic chemists can streamline the production of complex APIs, while analytical scientists can push the boundaries of chiral discrimination in pharmacokinetic monitoring.

References

-

Recent advances in chiral discrimination on host–guest functionalized interfaces. Royal Society of Chemistry (RSC).

-

[4] Protein polymer drug conjugate (CN106110332A). Google Patents. 6

-

[3] Pyridyl inhibitors of hedgehog signalling (US9278961B2). Google Patents. 3

-

[2] Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships. ACS Pharmacology & Translational Science. 2

-

[5] Compounds and procedures for use (ES2813875T3). Google Patents. 7

Sources

- 1. 1-Aminopropan-2-ol | CAS 78-96-6 | High Purity [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US9278961B2 - Pyridyl inhibitors of hedgehog signalling - Google Patents [patents.google.com]

- 4. CN106110332A - Protein polymer drug conjugate - Google Patents [patents.google.com]

- 5. ES2813875T3 - Compounds and procedures for use - Google Patents [patents.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. ES2813875T3 - Compounds and procedures for use - Google Patents [patents.google.com]

The Biological Role of 1-Amino-2-Propanol in Cobalamin Biosynthesis: Mechanistic Insights and Engineering Workflows

Executive Summary

From a bioengineering perspective, the de novo biosynthesis of cobalamin (Vitamin B12) is one of the most complex metabolic pathways in nature, requiring upwards of 30 distinct enzymatic steps[1]. While much of the literature focuses on the assembly of the tetrapyrrole corrin ring and the insertion of the cobalt ion, the structural integrity and biological activity of cobalamin rely heavily on its lower axial ligand. The critical bridge connecting the corrin ring to this lower nucleotide loop (5,6-dimethylbenzimidazole) is the (R)-1-amino-2-propanol moiety[2]. This technical guide explores the evolutionary divergence, structural enzymology, and experimental reconstitution of the aminopropanol linker pathway, providing actionable workflows for scientists engineering cobalamin production in heterologous hosts.

The Structural and Evolutionary Significance of the Aminopropanol Linker

In the architecture of cobalamin, the (R)-1-amino-2-propanol (AP) linker is attached to the propionic acid side chain at position f of the corrin ring[3]. Isotopic labeling studies dating back to 1957 established that the amino acid L-threonine is the universal biological precursor to this propanolamine chain[4]. However, the enzymatic route to convert L-threonine into the AP linker diverges significantly depending on the organism's evolutionary domain and its reliance on aerobic versus anaerobic conditions.

-

The Aerobic Pathway (e.g., Pseudomonas denitrificans): In aerobic producers, the linker is attached directly as (R)-1-amino-2-propanol to cobyric acid by the CobCD enzyme complex, followed by phosphorylation of the terminal hydroxyl group by CobU[1].

-

The Anaerobic Pathway (e.g., Salmonella typhimurium): In anaerobic producers, L-threonine is first phosphorylated and then decarboxylated to form (R)-1-amino-2-propanol O-2-phosphate (APP) prior to its attachment to adenosylcobyric acid (AdoCby).

-

The Archaeal Pathway (e.g., Methanosarcina mazei): Archaea utilize a highly efficient, bifunctional enzyme (MmCobD) that performs both the kinase and decarboxylase steps, uniquely relying on metallocenters ([4Fe-4S] clusters) for optimal activity[5].

Biochemical pathway of (R)-1-amino-2-propanol O-2-phosphate synthesis and integration.

Mechanistic Deep-Dive: Steering PLP Chemistry in CobD

As an Application Scientist optimizing metabolic flux, understanding the catalytic mechanism of CobD (L-threonine-O-3-phosphate decarboxylase) is paramount. CobD is responsible for the decarboxylation of L-Thr-P to yield APP[6].

Structurally, CobD belongs to the Type I pyridoxal 5'-phosphate (PLP)-dependent aspartate aminotransferase family[6]. Crystallographic studies of Salmonella enterica CobD reveal a fascinating evolutionary adaptation: the enzyme is structurally homologous to histidinol phosphate aminotransferase but has completely lost transamination activity[7].

The Causality of Decarboxylation: Why does CobD decarboxylate rather than transaminate? Upon the substrate entering the active site, it forms an external aldimine with the PLP cofactor. The CobD active site architecture physically forces the carboxylate moiety of the substrate out of the plane of the pyridoxal ring. Simultaneously, it positions the

Quantitative Data: Enzyme Parameters

To engineer this cassette into a heterologous host like E. coli, researchers must balance the expression of the following key enzymes. Below is a summarized comparative table of the APP biosynthetic and integration enzymes[5][6][8].

| Enzyme | Organism Model | Function | Substrates | Cofactors / Metallocenters | Kinetic & Structural Notes |

| PduX | S. enterica | L-Threonine Kinase | L-Threonine, ATP | Mg²⁺ | Phosphorylates the hydroxyl group of L-Thr to prime it for decarboxylation. |

| CobD | S. enterica | L-Thr-P Decarboxylase | L-Thr-O-3-phosphate | PLP | Redirects external aldimine breakdown toward decarboxylation; functions as a homodimer. |

| MmCobD | M. mazei | Bifunctional Kinase/Decarboxylase | L-Threonine, ATP | PLP, [4Fe-4S]²⁺ | Contains a unique 111-aa C-terminal extension with a metal-binding motif required for optimal in vivo activity. |

| CbiB | S. typhimurium | AdoCbi-P Synthase | AdoCby, APP | None | Condenses the APP linker to the propionic acid f-chain of the corrin ring, forming cobinamide phosphate. |

Self-Validating Experimental Protocol: In Vitro Reconstitution of APP Synthesis

When engineering the nucleotide loop assembly, validating the functional expression of the PduX/CobD cassette in vitro is a critical quality control step before moving to in vivo fermentation. The following protocol outlines a self-validating system for synthesizing and detecting APP.

Design Logic (Causality): We utilize a coupled PduX/CobD assay. Because apo-CobD (lacking PLP) is catalytically dead, we use a minus-PLP reaction as our strict negative control. To ensure detection accuracy, we employ ¹⁴C-labeled L-Threonine, allowing orthogonal validation via Thin Layer Chromatography (TLC) and LC-MS/MS[5].

Step-by-Step Methodology

-

Protein Preparation & Cofactor Saturation:

-

Purify recombinant PduX and CobD using Ni-NTA affinity chromatography.

-

Critical Step: Dialyze CobD against a buffer containing 50 mM HEPES (pH 8.5) and 50 µM PLP. The slightly alkaline pH is optimal for CobD activity, and excess PLP ensures the internal aldimine is fully formed.

-

-

Reaction Matrix Assembly:

-

Prepare a 100 µL reaction mixture containing: 50 mM HEPES (pH 8.5), 10 mM MgCl₂, 5 mM ATP, 0.1 mM PLP, and 2 µM of both PduX and CobD.

-

Controls: Prepare a parallel tube omitting PLP (Negative Control) and a tube spiked with 10 µM synthetic APP (Positive Control).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 1 mM L-Threonine (spiked with a 1:10 ratio of[¹⁴C-U]-L-Threonine).

-

Incubate at 25°C for 60 minutes.

-

-

Reaction Quenching (Precipitation):

-

Quench the reaction by adding 10 µL of 10% trichloroacetic acid (TCA) or by heat inactivation (95°C for 5 mins).

-

Centrifuge at 10,000 x g for 10 minutes to pellet the denatured enzymes. Extract the supernatant.

-

-

Orthogonal Validation (TLC & LC-MS/MS):

-

TLC: Spot 5 µL of the supernatant onto a cellulose TLC plate. Develop using an ammonium acetate (2.5 M) : ethanol (95%) mobile phase (30:70 ratio)[5]. Autoradiography will reveal the shift from L-Thr to L-Thr-P to APP.

-

LC-MS/MS: Inject the supernatant into a mass spectrometer to confirm the exact mass of the APP product ([M-H]⁻ ion), validating the radioactive shift against the spiked positive control.

-

Experimental workflow for the in vitro reconstitution and validation of APP biosynthesis.

References

-

[2] Title: 1-Aminopropan-2-ol - Wikipedia. Source: wikipedia.org. URL:

-

[1] Title: Cobalamin biosynthesis - Wikipedia. Source: wikipedia.org. URL:

-

[3] Title: Amidation of, and (R)-1-amino-2-propanol attachment to, the corrin ring during vitamin B-12 biosynthesis by Clostridium tetanomorphum extracts - PubMed. Source: nih.gov. URL:

-

[7] Title: Structural Studies of the l-Threonine-O-3-phosphate Decarboxylase (CobD) Enzyme from Salmonella enterica: The Apo, Substrate, and Product−Aldimine Complexes. Source: acs.org. URL:

-

[6] Title: cobD - Threonine-phosphate decarboxylase - Salmonella typhimurium (strain LT2 / SGSC1412 / ATCC 700720) | UniProtKB | UniProt. Source: uniprot.org. URL:

-

[8] Title: Cobalamin biosynthesis protein CbiB - Salmonella typhimurium (strain LT2 / SGSC1412 / ATCC 700720) | UniProtKB | UniProt. Source: uniprot.org. URL:

-

Title: Metabolic engineering of Escherichia coli for de novo biosynthesis of vitamin B12. Source: d-nb.info. URL:

-

[4] Title: The conversion of L-threonine to the Dg-1-amino-2-propanol of vitamin B12 - PubMed. Source: nih.gov. URL:

-

[5] Title: The L-Thr kinase/ L-Thr-phosphate decarboxylase (CobD) enzyme from Methanosarcina mazei Gö1 contains metallocenters needed for optimal activity - PMC. Source: nih.gov. URL:

Sources

- 1. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 2. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 3. Amidation of, and (R)-1-amino-2-propanol attachment to, the corrin ring during vitamin B-12 biosynthesis by Clostridium tetanomorphum extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The conversion of L-threonine to the Dg-1-amino-2-propanol of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The L-Thr kinase/ L-Thr-phosphate decarboxylase (CobD) enzyme from Methanosarcina mazei Gö1 contains metallocenters needed for optimal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uniprot.org [uniprot.org]

Technical Guide: Isopropanolamine Hydrochloride in Pharmaceutical Synthesis

Executive Summary

Isopropanolamine hydrochloride (1-Amino-2-propanol HCl) represents a critical class of chiral amino alcohol intermediates used in the synthesis of antiretrovirals, local anesthetics, and heterocyclic building blocks. Unlike its regioisomer alaninol (2-amino-1-propanol), isopropanolamine features a secondary alcohol and a primary amine, offering distinct nucleophilic selectivity.

This guide analyzes the technical utility of Isopropanolamine HCl, focusing on its role as the chiral backbone in Tenofovir Disoproxil Fumarate (anti-HIV/HBV) and the precursor for Hexylcaine . It provides validated protocols for handling the hydrochloride salt to mitigate the volatility and oxidative instability associated with the free base.

Part 1: Chemical Profile & Stereochemical Criticality

Isopropanolamine exists as a racemate or as pure enantiomers.[1] In pharmaceutical applications, the (R)-enantiomer is frequently the pharmacophore-defining moiety.

Identity Specifications

| Parameter | Specification |

| IUPAC Name | 1-Amino-2-propanol hydrochloride |

| Common Name | Monoisopropanolamine HCl (MIPA HCl) |

| CAS (Racemic HCl) | 7780-04-3 |

| CAS ((R)-Isomer HCl) | 130680-58-9 |

| CAS ((S)-Isomer HCl) | 84633-04-5 |

| Molecular Formula | |

| Molecular Weight | 111.57 g/mol |

| Appearance | White to off-white hygroscopic crystal |

| Solubility | Highly soluble in water, ethanol; sparingly soluble in non-polar solvents.[2] |

Structural Distinction

Drug developers must distinguish Isopropanolamine from Alaninol.

-

Isopropanolamine:

(Secondary alcohol, Primary amine). -

Alaninol:

(Primary alcohol, Primary amine).

Impact: The secondary hydroxyl group in isopropanolamine is less reactive toward non-specific oxidation than the primary hydroxyl in alaninol, but it forms sterically hindered esters, which is advantageous for metabolic stability in prodrug designs like Tenofovir.

Part 2: Core Pharmaceutical Applications[3]

Antiviral Synthesis: Tenofovir Disoproxil Fumarate

The (R)-isomer of isopropanolamine is the structural progenitor of the acyclic nucleoside phosphonate scaffold found in Tenofovir. The (R)-configuration at the propyl linker is essential for viral reverse transcriptase inhibition.

Mechanism of Incorporation: The synthesis typically employs (R)-propylene oxide or (R)-cyclic carbonates derived from (R)-1-amino-2-propanol to install the chiral propyl linker onto the adenine base.

Caption: Logical flow of (R)-1-amino-2-propanol utilization in acyclic nucleoside phosphonate synthesis.

Local Anesthetic Synthesis: Hexylcaine

Hexylcaine is a benzoate ester anesthetic. Its synthesis demonstrates the utility of Isopropanolamine HCl in reductive amination followed by O-acylation .

Synthetic Protocol:

-

Reductive Amination: 1-Amino-2-propanol reacts with cyclohexanone in the presence of a reducing agent (e.g.,

or -

Esterification: The secondary alcohol is acylated with benzoyl chloride.

Why HCl Salt? Using the HCl salt of the starting amine allows for better stoichiometry control and prevents the formation of oxidative byproducts (imines) prior to the addition of the ketone.

Part 3: Heterocyclic Synthesis (Oxazolines)

Isopropanolamine HCl is a standard precursor for 2-oxazolines via condensation with carboxylic acids or nitriles. These oxazolines serve as protecting groups for carboxylic acids or as chiral ligands in asymmetric catalysis (e.g., BOX ligands).

Experimental Protocol: Synthesis of 5-Methyl-2-Phenyl-2-Oxazoline

Objective: Cyclization of Isopropanolamine HCl with Benzonitrile.

Reagents:

-

Isopropanolamine HCl (1.0 eq)

-

Benzonitrile (1.2 eq)

-

Zinc Chloride (

, catalytic, 0.1 eq) -

Chlorobenzene (Solvent)

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round bottom flask with Isopropanolamine HCl and Chlorobenzene under

atmosphere. -

Catalyst Addition: Add anhydrous

. The Lewis acid activates the nitrile. -

Reflux: Heat the mixture to reflux (

). The HCl salt dissociates in situ, releasing the free amine which attacks the nitrile. Ammonia is evolved as a byproduct (trap required). -

Monitoring: Monitor by TLC or GC for the disappearance of the nitrile.

-

Workup: Cool to room temperature. Wash with aqueous

to neutralize residual HCl. Extract with Dichloromethane (DCM). -

Purification: Distill under reduced pressure to isolate the oxazoline.

Caption: Mechanistic pathway for the ZnCl2-catalyzed synthesis of oxazolines from isopropanolamine.

Part 4: Handling & Process Safety

The transition from free base to Hydrochloride salt significantly alters the handling profile.

Stability & Storage

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in tightly sealed containers with desiccants. Moisture absorption leads to clumping and stoichiometry errors in precise chiral synthesis.

-

Corrosivity: While less volatile than the free base, the HCl salt is acidic in aqueous solution and corrosive to carbon steel. Use Glass-Lined Reactors (GLR) or Hastelloy.

Analytical Quality Control

Researchers should validate the enantiomeric excess (ee%) of the starting material, as racemization can occur during improper salt formation.

-

Method: Chiral HPLC using a crown ether-based column (e.g., Crownpak CR(+)) is recommended for resolving amino alcohols.

-

Derivatization: For GC analysis, derivatize with Trifluoroacetic anhydride (TFAA) to improve volatility and peak shape.

References

-

Synthesis of Hexylcaine: Cope, A. C., & Hancock, E. M. (1944).[3] "1-Alkylamino-2-propanols and their p-Nitro- and p-Aminobenzoates". Journal of the American Chemical Society.[3] Link

-

Tenofovir Intermediates: Ruifu Chemical. "(R)-(-)-1-Amino-2-propanol CAS 2799-16-8".[2] Product Catalog. Link

-

Oxazoline Synthesis: BenchChem. "1-Amino-2-propanol: Synthesis of Oxazolines Protocol". Application Note. Link

-

CAS Registry Data: CAS Common Chemistry. "2-Propanol, 1-amino-, hydrochloride (1:1)".[4] CAS RN: 7780-04-3.[4] Link[4]

-

Safety Data: Fisher Scientific. "Safety Data Sheet: Isopropanolamine". SDS Database. Link

Sources